6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one
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Overview
Description
6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a cyclobutane ring fused to an indolinone moiety, with a boron-containing dioxaborolane group attached. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3’-indolin]-2’-one typically involves multiple steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Spirocyclization: The cyclobutane ring is introduced via a [2+2] cycloaddition reaction, often using photochemical or thermal methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indolinone or cyclobutane rings.
Substitution: The dioxaborolane group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various aryl or alkyl groups.
Scientific Research Applications
6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3’-indolin]-2’-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites, while the indolinone and cyclobutane rings provide structural rigidity and specificity. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
Phenylboronic acid pinacol ester: Another boron-containing compound with applications in organic synthesis.
1-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A structurally related compound with similar reactivity.
Uniqueness
6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular architectures and reactivity profiles .
Properties
Molecular Formula |
C17H22BNO3 |
---|---|
Molecular Weight |
299.2 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,1'-cyclobutane]-2-one |
InChI |
InChI=1S/C17H22BNO3/c1-15(2)16(3,4)22-18(21-15)11-6-7-12-13(10-11)19-14(20)17(12)8-5-9-17/h6-7,10H,5,8-9H2,1-4H3,(H,19,20) |
InChI Key |
CVLXVXRYPKBLNC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(CCC4)C(=O)N3 |
Origin of Product |
United States |
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